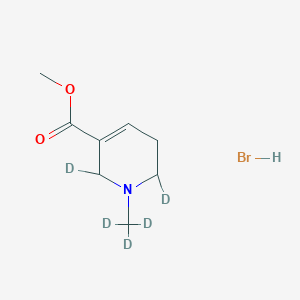

Arecoline-d5 Hydrobromide Salt

Vue d'ensemble

Description

L'acide jasmonique est un composé organique présent dans plusieurs plantes, notamment le jasmin. Il appartient à la classe des hormones végétales jasmonates et joue un rôle crucial dans la régulation des réponses des plantes aux stress abiotiques et biotiques, ainsi que dans la croissance et le développement des plantes . L'acide jasmonique est biosynthétisé à partir de l'acide linolénique via la voie des octadécanoïdes .

Applications De Recherche Scientifique

Jasmonic acid has diverse applications in scientific research:

Chemistry: Used as a signaling molecule in studying plant defense mechanisms.

Biology: Plays a role in plant growth regulation, seed germination, and stress responses.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Used in agriculture to enhance plant resistance to pests and diseases.

Mécanisme D'action

Target of Action

Arecoline-d5 Hydrobromide Salt, the principal active alkaloid in the areca nut, is known for its ability to induce euphoric sensations . It is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting various physiological functions.

Mode of Action

As an agonist, this compound binds to the muscarinic and nicotinic acetylcholine receptors, mimicking the action of the neurotransmitter acetylcholine . This binding triggers a series of biochemical reactions that lead to the observed physiological effects.

Biochemical Pathways

The exact biochemical pathways affected by this compound are complex and involve multiple organ systems . The compound’s interaction with acetylcholine receptors can influence various physiological processes, including those within the oral cavity, central nervous system, cardiovascular system, and digestive system .

Pharmacokinetics

Arecoline is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . .

Result of Action

The binding of this compound to acetylcholine receptors can lead to a range of effects, depending on the specific receptor and the location in the body. For example, it can induce euphoric sensations . It’s important to note that the international agency for research on cancer has classified arecoline as ‘probably carcinogenic to humans’ (group 2b carcinogen) .

Safety and Hazards

When handling Arecoline-d5 Hydrobromide Salt, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

Arecoline-d5 Hydrobromide Salt is an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it can bind to these receptors and activate them, influencing various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been shown to stimulate the contraction of the gastrointestinal tract muscles . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholine receptors, leading to their activation . This can result in changes in gene expression and enzyme activity, influencing various cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide jasmonique est synthétisé à partir de l'acide linolénique, qui est oxydé par la lipooxygénase (13-LOX) pour former un hydroperoxyde. Ce peroxyde se cyclise ensuite en présence de l'allène oxyde synthase pour former un allène oxyde. Le réarrangement de l'allène oxyde pour former l'acide 12-oxophytodiénoïque est catalysé par l'allène oxyde cyclase. Une série de β-oxydations conduit à l'acide 7-isojasmonique, qui s'isomérise en acide jasmonique en l'absence d'enzyme .

Méthodes de Production Industrielle : La production industrielle de l'acide jasmonique implique l'extraction à partir de tissus végétaux par extraction en phase liquide avec du dichlorométhane ou de l'éther diéthylique, ou par extraction en phase solide utilisant divers matériaux . Des méthodes avancées comme la chromatographie liquide ultra-performante couplée à la spectrométrie de masse (UPLC-MS/MS) sont utilisées pour l'analyse et la quantification à haut débit de l'acide jasmonique dans les tissus végétaux .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide jasmonique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la conjugaison avec des acides aminés. Il peut être converti en son ester méthylique, le jasmonate de méthyle, qui est également biologiquement actif .

Réactifs et Conditions Communs :

Oxydation : La lipooxygénase (13-LOX) est utilisée pour oxyder l'acide linolénique.

Cyclisation : L'allène oxyde synthase et l'allène oxyde cyclase sont impliquées dans les réactions de cyclisation.

Réduction : La réductase OPDA réduit l'acide 12-oxophytodiénoïque en acide 3-oxo-2-(29 [Z]-pentényl)-cyclopentane-1-octanoïque.

Principaux Produits :

Jasmonate de Méthyle : Formé par méthylation de l'acide jasmonique.

Jasmonoyl-Isoleucine : Un conjugué formé avec l'isoleucine, qui est biologiquement actif.

4. Applications de la Recherche Scientifique

L'acide jasmonique a diverses applications dans la recherche scientifique :

Chimie : Utilisé comme molécule de signalisation dans l'étude des mécanismes de défense des plantes.

Médecine : Étudié pour ses propriétés anti-inflammatoires et anticancéreuses potentielles.

Industrie : Utilisé en agriculture pour améliorer la résistance des plantes aux ravageurs et aux maladies.

5. Mécanisme d'Action

L'acide jasmonique agit comme une molécule de signalisation, déclenchant une cascade d'événements impliqués dans les réponses de défense des plantes. Il se lie au complexe co-récepteur COI1-JAZ, ce qui conduit à la dégradation des répresseurs JAZ et à l'activation des facteurs de transcription qui régulent les gènes liés à la défense . Ce mécanisme implique plusieurs processus intracellulaires, tels que les espèces réactives de l'oxygène, les ions calcium et les protéines kinases .

Comparaison Avec Des Composés Similaires

L'acide jasmonique fait partie de la famille des jasmonates, qui comprend des composés comme le jasmonate de méthyle et le jasmonoyl-isoleucine. Ces composés partagent des voies de biosynthèse et des fonctions similaires, mais diffèrent dans leurs rôles et activités spécifiques . Par exemple, le jasmonate de méthyle est plus volatil et est souvent utilisé dans les études impliquant les interactions plante-insecte .

Composés Similaires :

Jasmonate de Méthyle : Un ester méthylique de l'acide jasmonique.

Jasmonoyl-Isoleucine : Un conjugué avec l'isoleucine.

Acide 12-Oxophytodiénoïque : Un intermédiaire dans la biosynthèse de l'acide jasmonique.

Le rôle unique de l'acide jasmonique dans la défense des plantes et les réponses au stress, ainsi que ses diverses applications, en font un composé d'un grand intérêt dans divers domaines scientifiques.

Propriétés

IUPAC Name |

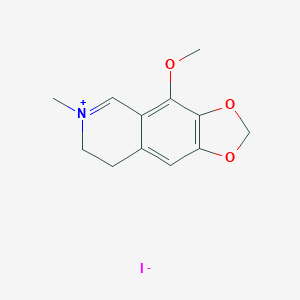

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486722 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131448-18-5 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

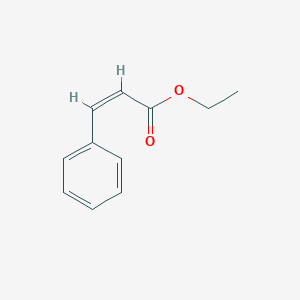

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)